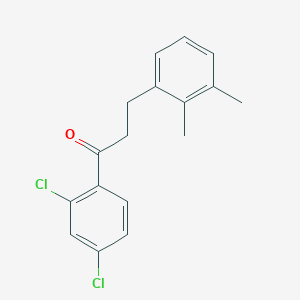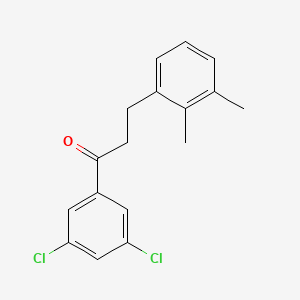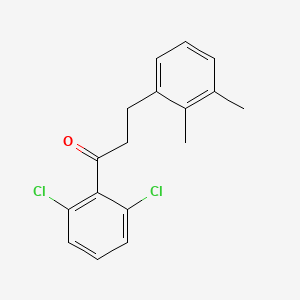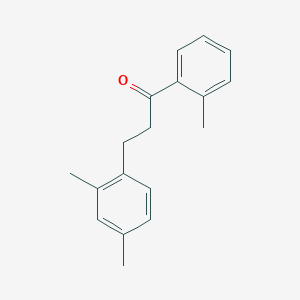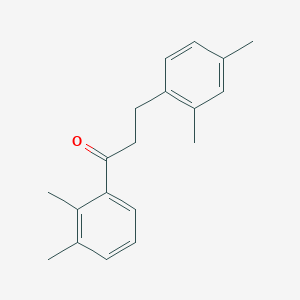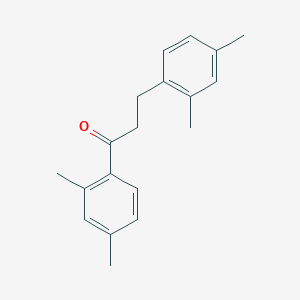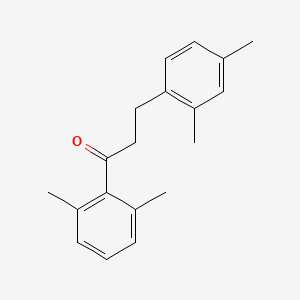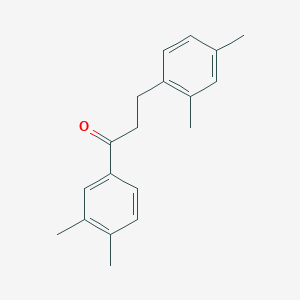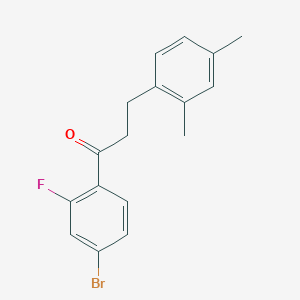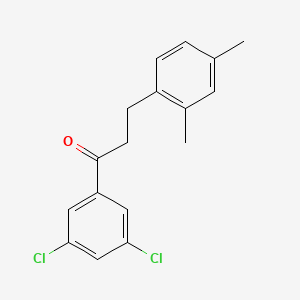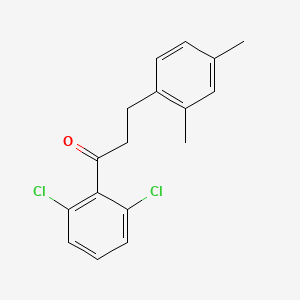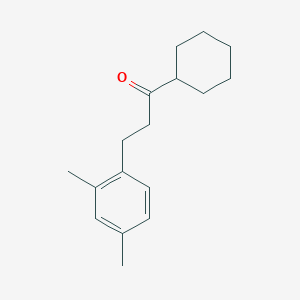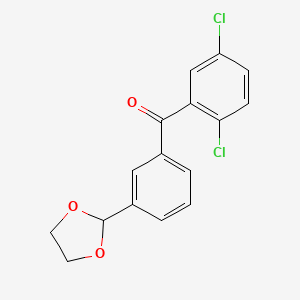
2,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone
Übersicht
Beschreibung
“2,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone” is a chemical compound with the molecular formula C16H12Cl2O3 . It has an average mass of 323.171 Da and a monoisotopic mass of 322.016357 Da .
Molecular Structure Analysis
The molecular structure of “2,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone” consists of 16 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of “2,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone” is 323.2 g/mol. It has a density of 1.363g/cm3 and a boiling point of 475.3ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Fungicidal Activities
2,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone, when ketalized with epichlorohydrin or 3-chloropropane-1,2-diol, forms 2,2-diaryl-4-chloromethyl-1,3-dioxolanes. These compounds, when alkylated with sodium salts of imidazole or 1,2,4-triazole, exhibit high fungicidal activities (Talismanov & Popkov, 2007).
Photochemical Reactions
The photochemical reactions of 2,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone with certain 1,3-dioxolanes and 1,3-oxathiolanes in CFCl3, in the presence of benzophenone, yield open 2-chloroethyl carboxylic esters and S-2-chloroethyl thiocarboxylic esters. This process involves the abstraction of a hydrogen atom from the substrate by photochemically excited benzophenone, leading to intermediate cyclic (thio)acetal radicals (Hartgerink et al., 1971).
Synthesis of Monoprotected 1,4-Diketones
Photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes by triplet benzophenone leads to the formation of corresponding 1,3-dioxolan-2-yl radicals. These radicals are trapped by α,β-unsaturated ketones to yield monoprotected 1,4-diketones. This synthesis method is particularly effective with cyclic enones (Mosca et al., 2001).
Polymer Development
High molecular weight poly(2,5-benzophenone) derivatives were synthesized using 2,5-dichloro-4′-substituted benzophenones. These polymers are organosoluble, show no evidence of crystallinity, and have high thermal stability. They were examined for ion exchange capacities, water absorption capacities, and proton conductivities, making them useful in proton exchange membranes (Ghassemi & Mcgrath, 2004).
Lithiation in Organic Synthesis
2,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone derivatives, such as 2-aryl-2-(chloroaryl)-1,3-dioxolanes, were lithiated ortho to the ketal group of the chloroaryl ring. This lithiation facilitated the synthesis of various ortho-functionalized benzophenone derivatives, highlighting its role in organic synthesis (Lukács et al., 2004).
Conformational Studies
The synthesis of certain 1,3-dioxolanes, such as α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane, provides insights into their preferred conformation and interactions, useful for understanding molecular structures and designing new compounds (Irurre et al., 1992).
Photopolymerization Research
Research into novel photoinitiators for free radical polymerization has led to the development of compounds like benzophenone-di-1,3-dioxane (BP-DDO). This compound exhibits effective photopolymerization kinetics and is more efficient than benzophenone in initiating the polymerization of acrylates and methacrylates (Wang Kemin et al., 2011).
Eigenschaften
IUPAC Name |
(2,5-dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-12-4-5-14(18)13(9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGJAHNLHCLYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645083 | |
| Record name | (2,5-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898759-55-2 | |
| Record name | Methanone, (2,5-dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



